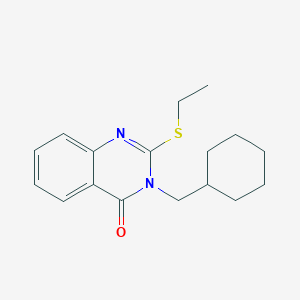

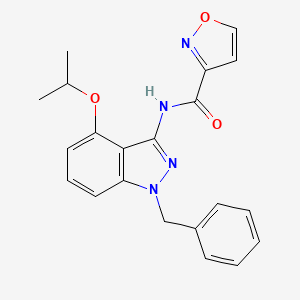

![molecular formula C18H24N4O3 B5544586 4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the specified structure often involves multi-step organic reactions, including aminomethylation, which is a key step in incorporating morpholine and piperidine moieties into heterocyclic compounds. For instance, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine, a similar process, proceeds at specific positions of the imidazopyridine system, indicating the complexity and specificity of synthesizing such molecules (Saldabol et al., 1971).

Molecular Structure Analysis

Structural exploration and analysis are crucial for understanding the chemical behavior and potential applications of compounds. Studies involving X-ray diffraction, for example, provide detailed insights into the crystal structure and molecular geometry, as seen in the analysis of a novel bioactive heterocycle related to the query compound (Prasad et al., 2018). These analyses reveal the conformation of rings and the spatial arrangement of functional groups, which are essential for the compound's reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

Solubilizing Metal Oxides

Research has indicated that ionic liquids containing imidazolium, pyridinium, pyrrolidinium, piperidinium, morpholinium, and others, when functionalized with a carboxyl group, exhibit the capability for the selective dissolution of metal oxides and hydroxides. These findings highlight the potential utility of compounds with structural features similar to 4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine in the field of metal recovery and recycling (Nockemann et al., 2008).

Corrosion Inhibition

Derivatives of benzimidazole, which share structural similarity to the compound , have been evaluated as corrosion inhibitors for N80 steel in hydrochloric acid. These studies demonstrate the effectiveness of such compounds in protecting metallic surfaces against corrosion, suggesting potential industrial applications in materials science and engineering (Yadav et al., 2016).

Synthetic Organic Chemistry

The utility of imidazoline and its derivatives in synthetic organic chemistry has been demonstrated through their application in the efficient synthesis of 2-arylamino-2-imidazolines, showcasing the versatility of these compounds in pharmaceutical and chemical research (Genç & Servi, 2005).

Antitubercular and Antifungal Activity

Studies on novel thiadiazole derivatives, including morpholine and piperidine analogs, have revealed significant antitubercular and antifungal activities. This suggests potential pharmaceutical applications for compounds structurally related to 4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine in the development of new antimicrobial agents (Syed et al., 2013).

Liquid Crystal Technology

Research into piperidinium, piperazinium, and morpholinium ionic liquid crystals has unveiled a rich mesomorphic behavior, highlighting the potential of compounds with similar structural characteristics in the development of advanced materials for electronic displays and other technologies (Lava et al., 2009).

Mecanismo De Acción

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Propiedades

IUPAC Name |

[4-(1H-imidazol-2-yl)piperidin-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c23-18(22-5-1-14(2-6-22)17-19-3-4-20-17)15-11-16(25-13-15)12-21-7-9-24-10-8-21/h3-4,11,13-14H,1-2,5-10,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCKKGDGOXLBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2)C(=O)C3=COC(=C3)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

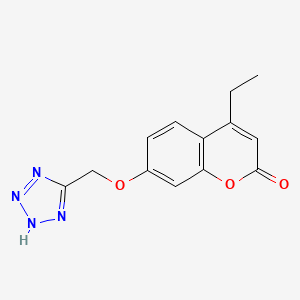

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

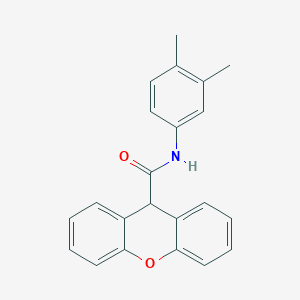

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

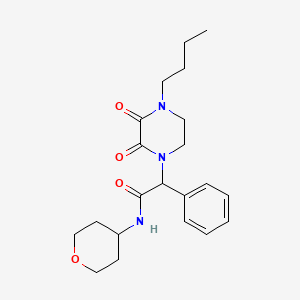

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)